molecular formula C17H19NO5S B2774210 (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide CAS No. 478067-31-1

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide

Cat. No. B2774210
CAS RN: 478067-31-1
M. Wt: 349.4
InChI Key: HWCMTCIQLFGVGA-ZHACJKMWSA-N
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Description

This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group. It also contains methoxyphenyl groups, which are aromatic rings (phenyl groups) with methoxy groups (-OCH3) attached. The “E” in the name indicates the configuration of the double bond in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with the aromatic rings of the methoxyphenyl groups. The “E” configuration of the double bond would also be a notable feature .


Chemical Reactions Analysis

Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group and the aromatic rings would likely make it relatively stable. The methoxy groups might make it somewhat polar, which could affect its solubility in different solvents .

Scientific Research Applications

Photophysical Studies and Molecular Interaction

Twisted Intramolecular Charge Transfer (TICT) Fluorescence Research has demonstrated the solvent polarity-dependent dual fluorescence of compounds similar to (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide, attributed to TICT. This property is significant in understanding the photophysical behavior of such compounds in different environments, highlighting their potential in optical and electronic applications (Singh & Kanvah, 2001).

Structural Analysis and Synthesis

Crystal Structure Determination The synthesis and structural analysis of derivatives have shown insights into the crystal packing and molecular conformation. These studies are foundational in the development of materials with specific optical or electronic properties. The detailed analysis of isomers provides insights into the steric effects on molecular conformation and its implications for material design (Chenna et al., 2008).

Antioxidant and Anticancer Applications

Antioxidant Activity The antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share structural similarities with the subject compound, indicates potential applications in medicinal chemistry, particularly in developing therapeutics with antioxidant properties (Sulpizio et al., 2016).

Anticancer Potential Novel (E)-N-aryl-2-arylethenesulfonamides have shown potent cytotoxicity against a broad spectrum of cancer cell lines, including drug-resistant ones. This suggests the potential of (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide and its analogues as anticancer agents, highlighting the importance of further research in this area for drug development (Reddy et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as an antibiotic, research might focus on testing its effectiveness against different types of bacteria .

properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-15-7-5-14(6-8-15)18-24(19,20)11-10-13-4-9-16(22-2)17(12-13)23-3/h4-12,18H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMTCIQLFGVGA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide

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